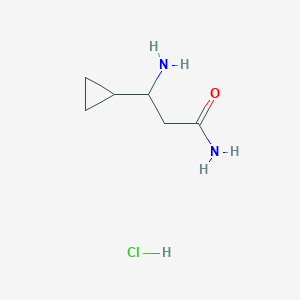
5-(3-Bromobenzoyl)-2-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(3-Bromobenzoyl)-2-chloropyridine” is a derivative of bromobenzoyl compounds. Bromobenzoyl compounds are typically used in laboratory settings and in the manufacture of other substances .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, bromobenzoyl compounds are often synthesized using bromobenzoyl chloride .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
A significant application of compounds related to 5-(3-Bromobenzoyl)-2-chloropyridine is in the synthesis of various chemical compounds with potential biological activities. For example, Zhu et al. (2014) synthesized a series of novel compounds by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines, demonstrating insecticidal and fungicidal activities. This showcases the potential of these compounds in agricultural and pest control applications (Zhu et al., 2014).
Catalysis and Organic Synthesis
This compound derivatives are utilized in catalysis and organic synthesis. Ji et al. (2003) described the selective amination of polyhalopyridines, where a palladium-Xantphos complex catalyzed the transformation of 5-bromo-2-chloropyridine to 5-amino-2-chloropyridine. This process is significant in the synthesis of fine chemicals and pharmaceuticals (Ji, Li, & Bunnelle, 2003).
Fluorescent Probes for Mercury Ion
Shao et al. (2011) reported the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, which included derivatives of this compound, and demonstrated their efficiency as fluorescent probes for mercury ion detection. This indicates their potential use in environmental monitoring and analytical chemistry (Shao et al., 2011).
Formation of N-Heterocyclic Complexes
In organometallic chemistry, derivatives of this compound are used to form N-heterocyclic complexes. Simons et al. (2003) described the formation of N-heterocyclic complexes of rhodium and palladium from a pincer silver(I) carbene complex, highlighting its significance in the development of new organometallic catalysts (Simons, Custer, Tessier, & Youngs, 2003).
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 3-bromobenzoyl chloride and ethyl (3-bromobenzoyl)acetate , have been used in the synthesis of various organic compounds, suggesting that they may interact with a wide range of molecular targets.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may act as an acylating agent, reacting with nucleophilic sites on target molecules .
Biochemical Pathways
It’s known that similar compounds have been used in the synthesis of various organic compounds, indicating that they may influence a variety of biochemical pathways .
Pharmacokinetics
The presence of the bromine and chlorine atoms may also affect its metabolic stability .
Result of Action
Given its potential role as an acylating agent, it may modify the structure and function of target molecules, potentially influencing cellular processes .
Propiedades
IUPAC Name |
(3-bromophenyl)-(6-chloropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClNO/c13-10-3-1-2-8(6-10)12(16)9-4-5-11(14)15-7-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGVBAVHXNRWAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Bromophenyl)methoxy]oxane](/img/structure/B1373625.png)







![3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid](/img/structure/B1373639.png)
![Tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1373640.png)

